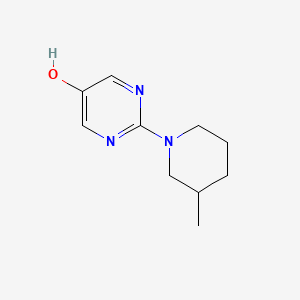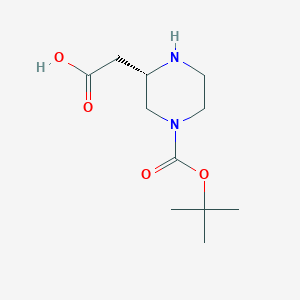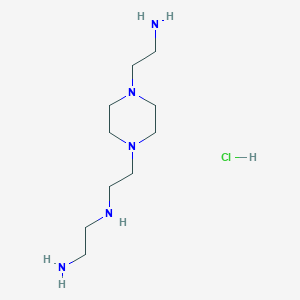
2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other industries. The presence of both piperidine and pyrimidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to amide formation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield and reduce production time. These methods may involve the use of high-throughput synthesis techniques and continuous flow reactors to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol
- 2-(3-Hydroxy-5-methylpiperidin-1-yl)pyrimidin-5-ol
- 2-(3-Methylpiperidin-1-yl)pyridine-5-ol
Uniqueness
2-(3-Methylpiperidin-1-yl)pyrimidin-5-ol is unique due to its specific combination of piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other applications .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-3-2-4-13(7-8)10-11-5-9(14)6-12-10/h5-6,8,14H,2-4,7H2,1H3 |
InChI Key |
CTHAFSAERCDAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)









![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)



